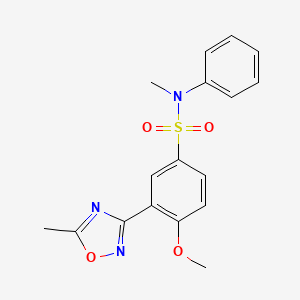
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound is also known as CB1 antagonist 1 and has been shown to have promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide involves the binding to the CB1 receptor. This binding blocks the activity of the receptor, which leads to a decrease in the activity of the endocannabinoid system. This system is involved in the regulation of appetite, pain, and mood. By blocking the activity of the CB1 receptor, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide has the potential to modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide have been studied in preclinical models. It has been shown to decrease food intake and body weight in obese animals. It has also been shown to reduce pain sensitivity in animal models of chronic pain. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide in lab experiments include its specificity for the CB1 receptor and its ability to modulate the endocannabinoid system. However, limitations include the potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new drugs based on the structure of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide.
3. Studies to determine the potential for the compound to be used in the treatment of other disorders, such as anxiety and addiction.
4. Investigation of the potential for the compound to be used in combination with other drugs to enhance their efficacy.
5. Studies to determine the mechanism of action of the compound and its effects on the endocannabinoid system.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide is a promising compound that has potential applications in drug development. Its ability to act as a CB1 receptor antagonist has been shown to have effects on appetite, pain, and mood. Further research is needed to determine its safety and efficacy in humans and to explore its potential for use in the treatment of other disorders.
Méthodes De Synthèse
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide involves a series of chemical reactions. The starting materials are 4-chlorobenzonitrile, 3-methoxybenzylamine, and 1,2,4-oxadiazole. These compounds are then reacted with a series of reagents to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It is involved in the regulation of appetite, pain, and mood. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide has been shown to act as a CB1 receptor antagonist, which means that it blocks the activity of the receptor. This has potential applications in the development of drugs for the treatment of obesity, pain, and mood disorders.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-15(12-16)21-17(24)6-3-7-18-22-19(23-26-18)13-8-10-14(20)11-9-13/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSPAKSDNGZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)



